Anti-Hypoxic and Anti-Ischemic Potency: Indeloxazine vs. Selective Monoamine Uptake Inhibitors
Indeloxazine hydrochloride exhibits significant anti-hypoxic and anti-ischemic activities that are absent in selective norepinephrine reuptake inhibitors (maprotiline, viloxazine) and selective serotonin reuptake inhibitors (citalopram, alaproclate, zimeldine). In hypoxic mouse models, indeloxazine prolonged survival time, whereas maprotiline, viloxazine, citalopram, alaproclate, and zimeldine failed to show any protective effect [1]. Furthermore, indeloxazine increased brain ATP and glucose levels without affecting lactate, indicating a facilitation of cerebral energy metabolism that is mechanistically distinct from simple monoamine uptake inhibition [1].
| Evidence Dimension | Anti-hypoxic/anti-ischemic activity |
|---|---|
| Target Compound Data | Prolonged survival time in hypoxic mice; increased brain ATP and glucose levels |
| Comparator Or Baseline | Maprotiline, viloxazine (NE reuptake inhibitors); citalopram, alaproclate, zimeldine (5-HT reuptake inhibitors): No anti-hypoxic properties; amantadine (dopamine uptake inhibitor) and amitriptyline (tricyclic antidepressant): Shortened survival time |
| Quantified Difference | Indeloxazine: significant protective effect; comparators: no effect or detrimental effect |
| Conditions | Mouse hypoxia models (nitrogen gas exposure, decapitation gasping duration); biochemical analysis of brain ATP, glucose, and lactate |
Why This Matters
For researchers studying cerebral ischemia or stroke recovery, indeloxazine's unique capacity to enhance cerebral energy metabolism provides a functional advantage not achievable with standard SNRIs or SSRIs.
- [1] Shimizu-Sasamata M, Terai M, Harada M, Yamamoto M. Anti-hypoxic and anti-ischemic actions of indeloxazine hydrochloride and its optical isomers: possible involvement of cerebral energy metabolism. Arch Int Pharmacodyn Ther. 1993 Jul-Aug;324:33-46. PMID: 8297184 View Source
